5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol
Overview
Description
5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C11H9N5O and its molecular weight is 227.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets, such as cdk2, to inhibit their function . This interaction could lead to changes in the activity of the target proteins, potentially affecting cell cycle progression.
Biochemical Pathways
If it acts similarly to other cdk2 inhibitors, it may affect pathways related to cell cycle regulation .
Result of Action
If it acts similarly to other cdk2 inhibitors, it may lead to cell cycle arrest, potentially inhibiting the proliferation of cells .
Biochemical Analysis
Biochemical Properties
5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell growth . This compound interacts with CDK2 by binding to its active site, thereby preventing the enzyme from phosphorylating its substrates. Additionally, this compound has been shown to interact with other proteins involved in cell cycle regulation, such as cyclin A2 .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK2 activity . This leads to a decrease in cell proliferation and an increase in programmed cell death. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and suppresses tumor growth without causing significant toxicity . At higher doses, this compound may induce toxic effects, such as liver damage and hematological abnormalities . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound accumulates in specific compartments, such as the nucleus and cytoplasm, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific subcellular compartments .
Properties
IUPAC Name |
5-methyl-2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-7-4-13-10(15-11(7)17)8-5-14-16-3-2-12-6-9(8)16/h2-6H,1H3,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWHRHVLLJLIDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)C2=C3C=NC=CN3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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